molecular formula C12H13N3S B1659783 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide CAS No. 68029-58-3

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide

Cat. No.: B1659783
CAS No.: 68029-58-3
M. Wt: 231.32 g/mol
InChI Key: RYCMWLHJBKLTHR-JXMROGBWSA-N
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Description

Chemical Structure: The compound, with the IUPAC name (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide, has the molecular formula C₁₂H₁₃N₃S and features:

  • A cyano group (-C≡N) at position 2.
  • A thioacrylamide group (-C(=S)-NH₂) at position 3.
  • A 4-(dimethylamino)phenyl substituent.

Physicochemical Properties (from ):

  • Molecular Weight: 231.32 g/mol.
  • logP: ~1.36 (indicating moderate lipophilicity).
  • Hydrogen Bond Donors: 2 (NH₂ group).
  • Hydrogen Bond Acceptors: 3 (C≡N, C=S, and dimethylamino N).
  • Polar Surface Area (PSA): 54.16 Ų.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMWLHJBKLTHR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-58-3
Record name NSC275413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a thiolation step to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thioacrylamide moiety to a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or thioacrylamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of materials with specific optoelectronic properties, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death.

Comparison with Similar Compounds

Key Features :

  • The dimethylamino group provides electron-donating effects, influencing reactivity and solubility.

Comparison with Structurally Similar Compounds

(E)-2-Cyano-3-[4-(diethylamino)phenyl]thioacrylamide

Structural Differences :

  • Substituent: Diethylamino (-N(C₂H₅)₂) replaces dimethylamino (-N(CH₃)₂).
  • Configuration : (E)-isomer vs. (Z)-isomer in the target compound.

Properties and Implications ():

  • Molecular Weight : 259.38 g/mol (higher due to ethyl groups).
  • logP : Estimated to be ~2.1–2.5 (increased lipophilicity due to longer alkyl chains).
  • Impact: Enhanced membrane permeability but reduced aqueous solubility compared to the dimethylamino analog.

Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

Structural Differences ():

  • Core Structure: Thiophene ring fused with ester and cyanoacrylamide groups.
  • Substituents : Varied phenyl groups (e.g., hydroxyl, methoxy) at position 3.

Comparison :

  • logP : Higher (~2.5–3.0) due to the thiophene and ester groups.
  • PSA : ~90–100 Ų (increased polarity from ester and carboxylate).

N-(4-Chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide

Structural Differences ():

  • Substituents: 4-Chlorophenyl and phenylamino groups.
  • Additional Functional Group : Mercapto (-SH) at position 3.

Reactivity :

  • The mercapto group increases nucleophilicity, making it a precursor for cyclization reactions (e.g., thiophene synthesis) .
  • logP : Estimated ~2.0–2.5 (chlorine atom contributes to lipophilicity).

α-Cyano-N-(substituted phenyl)cinnamamides

Structural Differences (, ):

  • Core Structure: Cinnamamide backbone with cyano and substituted phenyl groups.
  • Key Variation : Amide (C=O) instead of thioamide (C=S).

Comparison :

  • logP : ~1.0–1.5 (lower than thioamide analogs due to C=O).
  • Metabolic Stability : Thioamides generally resist enzymatic hydrolysis better than amides.

Key Research Findings and Gaps

  • Electronic Effects : The thioamide group in the target compound may enhance charge transfer interactions, relevant for optoelectronic applications .
  • Biological Potential: While thiophene derivatives () show promise in inflammation, the target compound’s thioamide group warrants evaluation in similar assays.
  • Synthetic Utility: The dimethylamino group’s electron-donating nature could facilitate electrophilic substitutions, a pathway less explored in current literature .

Limitations :

  • Limited in vitro/in vivo data directly on the target compound.
  • Configurational ((Z) vs. (E)) impacts on bioactivity remain unstudied.

Biological Activity

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This compound features a cyano group, a thioacrylamide moiety, and a dimethylamino substituent on the phenyl ring, contributing to its unique reactivity and biological properties.

  • Molecular Formula : C12H14N2S
  • Molecular Weight : Approximately 248.3 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing novel therapeutic agents.

Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in multiple cancer cell lines. The mechanism involves:

  • Activation of Apoptotic Pathways : The compound triggers intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
  • Inhibition of Anti-apoptotic Proteins : It downregulates proteins that inhibit apoptosis, enhancing the efficacy of cancer treatments.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis. The results showed that the compound could reduce cell viability significantly in:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)

The half-maximal inhibitory concentration (IC50) values were found to be approximately:

Cell LineIC50 (µM)
MCF-715
A54920

These findings suggest a promising role for this compound in developing new anticancer therapies.

Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts with various biological targets, particularly proteins involved in apoptotic signaling. The binding affinity towards specific receptors indicates its potential to modulate cellular pathways associated with cancer progression.

Comparison with Related Compounds

Several structurally similar compounds have been studied for their biological activities. A comparison highlights the unique features of this compound:

Compound NameStructureUnique Features
2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamideStructureExhibits different biological activity due to diethylamino substitution.
2-Cyano-3-(4-dimethoxyphenyl)thioacrylamideStructureDemonstrates altered solubility and reactivity profiles.
2-Cyano-3-[4-(pyridin-2-yl)phenyl]thioacrylamideStructurePotentially different pharmacological properties due to heteroaromatic influence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
Reactant of Route 2
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2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide

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